molecular formula C20H18IN3O3 B5373399 (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5373399
M. Wt: 475.3 g/mol
InChI Key: FAYRHAKSUMBRJD-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of aromatic rings, nitrile groups, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials might include substituted benzene rings and benzimidazole derivatives. Common synthetic routes could involve:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Substitution reactions: Introduction of ethoxy, iodo, and methoxy groups through electrophilic aromatic substitution.

    Formation of the nitrile group: This can be done via nucleophilic substitution or dehydration of amides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Halogen atoms like iodine can be substituted with other groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can be used as an intermediate for the synthesis of more complex molecules.

Biology and Medicine

This compound might exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological macromolecules, which could be explored for therapeutic applications.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(3-ethoxy-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the iodine substituent.

    (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the methoxy group on the benzimidazole ring.

Uniqueness

The presence of the iodine atom and the specific arrangement of substituents in (2Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile might confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(Z)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN3O3/c1-4-27-18-9-12(8-15(21)19(18)26-3)7-13(11-22)20-23-16-6-5-14(25-2)10-17(16)24-20/h5-10H,4H2,1-3H3,(H,23,24)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYRHAKSUMBRJD-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.